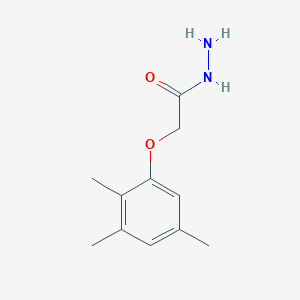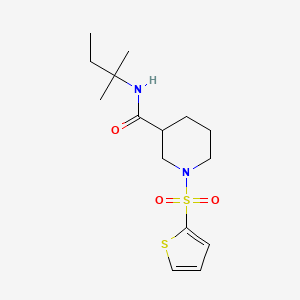
2-(2,3,5-trimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-trimethylphenoxy)acetohydrazide, also known as TMAH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is primarily synthesized for its potential applications in the pharmaceutical industry.
Mechanism of Action
The exact mechanism of action of 2-(2,3,5-trimethylphenoxy)acetohydrazide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. 2-(2,3,5-trimethylphenoxy)acetohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(2,3,5-trimethylphenoxy)acetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. 2-(2,3,5-trimethylphenoxy)acetohydrazide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,3,5-trimethylphenoxy)acetohydrazide is its versatility. It can be easily synthesized and modified to suit a wide range of applications. However, one of the limitations of 2-(2,3,5-trimethylphenoxy)acetohydrazide is its potential toxicity. It is important to handle 2-(2,3,5-trimethylphenoxy)acetohydrazide with care and to follow proper safety protocols when working with this compound.
Future Directions
There are a number of potential future directions for 2-(2,3,5-trimethylphenoxy)acetohydrazide research. One area of interest is the use of 2-(2,3,5-trimethylphenoxy)acetohydrazide as a drug delivery system. 2-(2,3,5-trimethylphenoxy)acetohydrazide has the potential to deliver drugs directly to the brain, which could be useful in the treatment of neurological disorders. Another area of interest is the development of 2-(2,3,5-trimethylphenoxy)acetohydrazide-based therapies for the treatment of cancer and inflammation.
Conclusion:
In conclusion, 2-(2,3,5-trimethylphenoxy)acetohydrazide is a versatile chemical compound that has gained significant attention in the field of scientific research. It has potential applications in the pharmaceutical industry, particularly in the areas of drug delivery, cancer treatment, and inflammation. While there are limitations to working with 2-(2,3,5-trimethylphenoxy)acetohydrazide, its unique properties make it an exciting area of research with many potential future directions.
Synthesis Methods
2-(2,3,5-trimethylphenoxy)acetohydrazide can be synthesized through a simple two-step process. The first step involves the reaction of 2,3,5-trimethylphenol with ethyl chloroacetate in the presence of a base to form 2-(2,3,5-trimethylphenoxy)acetic acid. The second step involves the reaction of 2-(2,3,5-trimethylphenoxy)acetic acid with hydrazine hydrate in the presence of a catalyst to form 2-(2,3,5-trimethylphenoxy)acetohydrazide.
Scientific Research Applications
2-(2,3,5-trimethylphenoxy)acetohydrazide has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. 2-(2,3,5-trimethylphenoxy)acetohydrazide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-(2,3,5-trimethylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-4-8(2)9(3)10(5-7)15-6-11(14)13-12/h4-5H,6,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZYPLCNUDAVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NN)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(ethylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5984673.png)
![2-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoroquinoline-4-carboxylic acid](/img/structure/B5984681.png)
![2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)-6-aminopyrimidin-4(3H)-one](/img/structure/B5984692.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5984710.png)
![8-methyl-2-(1-piperidinyl)-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B5984726.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5984741.png)
![4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5984743.png)
![2-[(2,3-dimethylphenyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5984752.png)
![5-[4-(dimethylamino)phenyl]-2-[(4-methylbenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5984757.png)
![2-{1-(2-methylbenzyl)-4-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5984764.png)

![N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5984773.png)